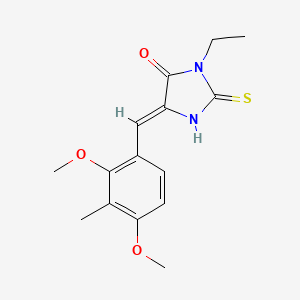
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, also known as DMEMBI, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMEMBI belongs to the class of imidazolidinone compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves its interaction with various cellular targets. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to bind to the active site of matrix metalloproteinases, thereby inhibiting their activity. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to induce apoptosis by activating the caspase cascade. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of matrix metalloproteinases, which are involved in extracellular matrix remodeling and cancer cell invasion. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to induce apoptosis by activating the caspase cascade. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activation of NF-κB, which is involved in inflammation and cancer. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to have antiviral activity by inhibiting the replication of the hepatitis C virus.
实验室实验的优点和局限性
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. The advantages of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone include its high potency, selectivity, and specificity towards its cellular targets. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is also stable and easy to synthesize. The limitations of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone include its low solubility in water, which can limit its use in in vivo studies. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can also be toxic at high concentrations, which can limit its therapeutic potential.
未来方向
Several future directions can be explored for 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone research. One of the significant future directions is to optimize the synthesis method of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone to achieve higher yields and purity. Another future direction is to study the pharmacokinetics and pharmacodynamics of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in animal models to determine its efficacy and toxicity. Further research can also be done to explore the potential therapeutic applications of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in other fields of research, such as neurodegenerative diseases. Finally, future research can be done to develop 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone analogs with improved solubility and toxicity profiles.
Conclusion:
In conclusion, 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process starting from 2,4-dimethoxy-3-methylbenzaldehyde and ethyl isothiocyanate. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research, including cancer therapy, anti-inflammatory, and antiviral agent. The mechanism of action of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves its interaction with various cellular targets, including matrix metalloproteinases, caspases, and NF-κB. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments, including its high potency, selectivity, and specificity towards its cellular targets. Several future directions can be explored for 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone research, including optimizing the synthesis method, studying the pharmacokinetics and pharmacodynamics, exploring potential therapeutic applications, and developing 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone analogs with improved solubility and toxicity profiles.
合成方法
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process starting from 2,4-dimethoxy-3-methylbenzaldehyde and ethyl isothiocyanate. The first step involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with thiosemicarbazide to form 2,4-dimethoxy-3-methylbenzylidene-thiosemicarbazone. The second step involves the reaction of 2,4-dimethoxy-3-methylbenzylidene-thiosemicarbazone with ethyl isothiocyanate to form 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. The synthesis method of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been optimized to achieve high yields and purity.
科学研究应用
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research. One of the significant research areas is cancer therapy. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been studied for its potential use as an anti-inflammatory and antiviral agent.
属性
IUPAC Name |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-5-17-14(18)11(16-15(17)21)8-10-6-7-12(19-3)9(2)13(10)20-4/h6-8H,5H2,1-4H3,(H,16,21)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFWXYNHMRHRLH-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=C(C=C2)OC)C)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=C(C=C2)OC)C)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

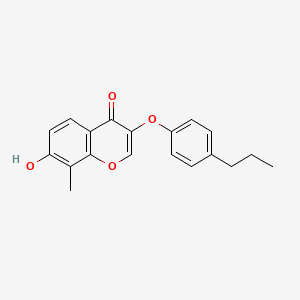
![5,7-dimethyl-N'-(1-phenylpropylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910950.png)
![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
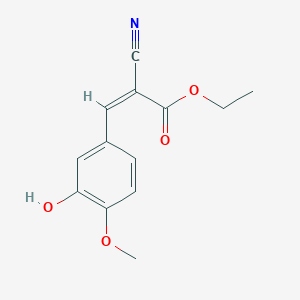
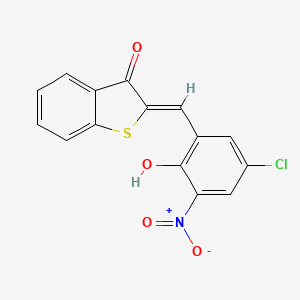
![2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910977.png)
![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
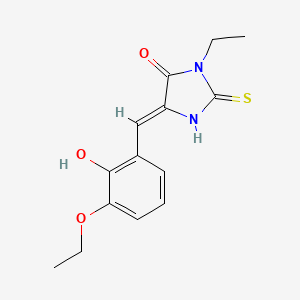
![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)
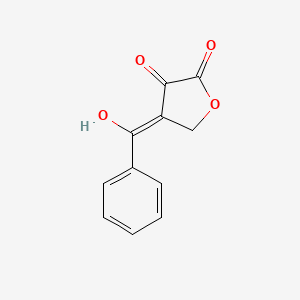
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)